(2,2-Dimethoxyethyl)(diphenyl)phosphane
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Overview
Description
(2,2-Dimethoxyethyl)(diphenyl)phosphane, also known as diphenylphosphanyl-acetaldehyde dimethyl acetal, is an organophosphorus compound with the molecular formula C16H19O2P. It is a tertiary phosphine characterized by the presence of two phenyl groups and a 2,2-dimethoxyethyl group attached to the phosphorus atom. This compound is of interest due to its applications in various fields, including organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with bromoacetaldehyde dimethyl acetal. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the specific reagents used but typically include substituted phosphines.
Scientific Research Applications
(2,2-Dimethoxyethyl)(diphenyl)phosphane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(diphenyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the 2,2-dimethoxyethyl group, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, offering different electronic and steric properties.
(2,2-Dimethoxyethyl)phosphine: Lacks the phenyl groups, resulting in different reactivity and applications.
Uniqueness
(2,2-Dimethoxyethyl)(diphenyl)phosphane is unique due to its combination of steric and electronic properties, which make it a versatile ligand in catalysis. Its ability to stabilize reactive intermediates and participate in various chemical reactions sets it apart from other phosphines .
Properties
CAS No. |
24744-62-5 |
---|---|
Molecular Formula |
C16H19O2P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2,2-dimethoxyethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H19O2P/c1-17-16(18-2)13-19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI Key |
UOHLNFHWHICOPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CP(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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